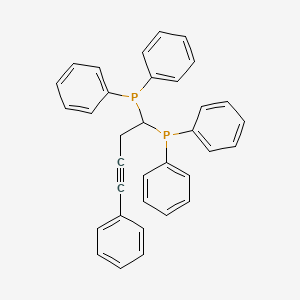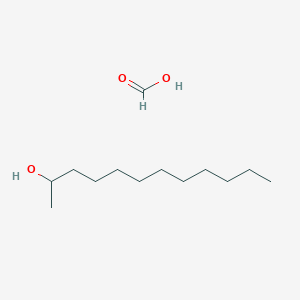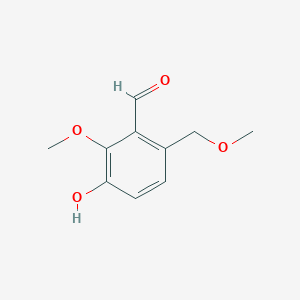
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and methoxymethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the Perkin condensation reaction, where 3,4,5-trimethoxyphenylacetic acid reacts with 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the intermediate cinnamic acid using copper and quinoline .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Perkin condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and methoxy groups may also contribute to its biological activity by participating in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Similar structure but lacks the methoxymethyl group.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but differs in the position of the hydroxyl and methoxy groups.
Uniqueness
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
115319-76-1 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
3-hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-13-6-7-3-4-9(12)10(14-2)8(7)5-11/h3-5,12H,6H2,1-2H3 |
InChIキー |
SXPFIFUYWIGWNK-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C(=C(C=C1)O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


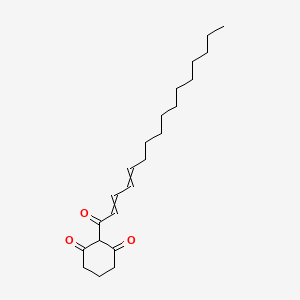
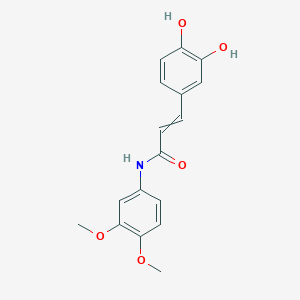
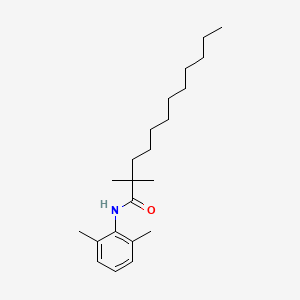
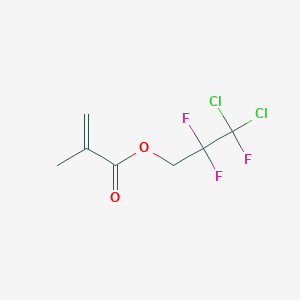
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
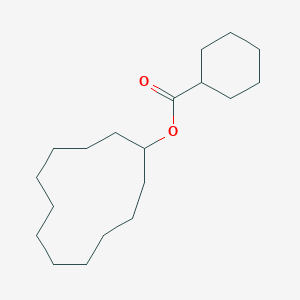
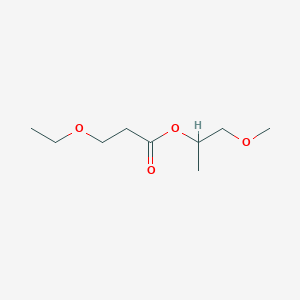
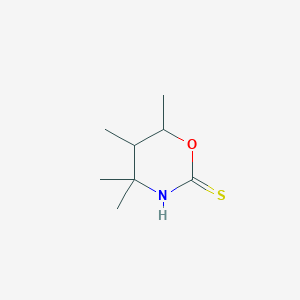
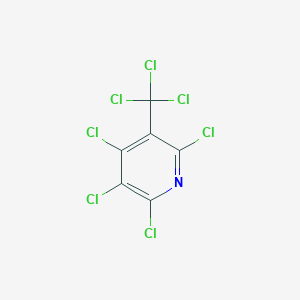
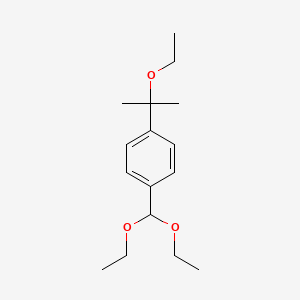
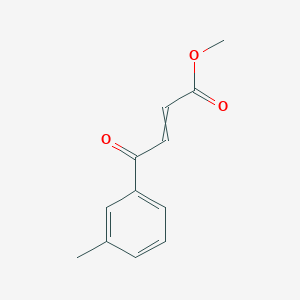
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)
